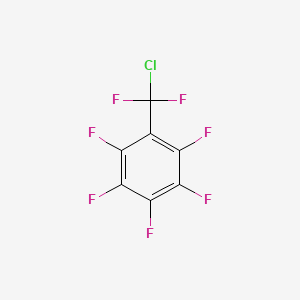

![molecular formula C6H3ClN4O2 B6307349 7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine CAS No. 1638760-77-6](/img/structure/B6307349.png)

7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine is a compound that belongs to the imidazopyridine class . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their diverse biological activity . They have been found to exhibit properties such as being analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines often involves the use of derivatives of 2,3-diaminopyridine, which are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group. The nitro group is then reduced to lead to the required derivative of 2,3-diaminopyridine .Molecular Structure Analysis

The molecular structure of 7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine is characterized by an imidazole ring fused with a pyridine moiety . This structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[4,5-b]pyridines include nucleophilic substitution and reduction . The nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group is followed by the reduction of the nitro group .Applications De Recherche Scientifique

Analgesic and Anti-inflammatory Agents

Imidazo[4,5-b]pyridines, including 7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine, are known to exhibit analgesic and nonsteroidal anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.

Antidepressant Agents

These compounds have also been found to exhibit antidepressant activity . This suggests that they could be used in the development of new treatments for depression and other mood disorders.

Cardiotonic Agents

Imidazo[4,5-b]pyridine-based drugs, such as sulmazole, act as cardiotonic agents . This means they have the potential to increase the contraction of the heart muscle, which could be beneficial in treating certain heart conditions.

Antiviral and Antimicrobial Agents

Imidazo[4,5-b]pyridines possess antiviral and antimicrobial activities . This suggests that they could be used in the development of new antiviral and antimicrobial drugs.

Cytotoxic Agents

These compounds have been found to exhibit cytotoxic activities . This means they have the potential to be used in the development of new cancer treatments.

Agriculture Applications

Derivatives of imidazopyridines are used in agriculture for the treatment of the shoots of broad-leaved plants . They are also used in the fight against rodents .

Anticonvulsants and Anxiolytics

2-Phenyl-3H-imidazo[4,5-b]pyridine-3-acetamide, a derivative of imidazo[4,5-b]pyridine, has been reported as nonbenzodiazepine anticonvulsants and anxiolytics . This suggests potential applications in the treatment of epilepsy and anxiety disorders.

Fungicides

A series of imidazo[4,5-b]pyridine derivatives were synthesized in the search for a new fungicide . Most of the synthesized compounds showed antifungal activity .

Mécanisme D'action

Target of Action

Imidazo[4,5-b]pyridine derivatives have been known to exhibit diverse biological activity, including acting as analgesic, anti-inflammatory agents, antidepressants, cardiotonic, hypotensive, antiarrhythmic, and antisecretory agents . They can also act as antagonists of angiotensin II receptors .

Mode of Action

It’s known that imidazo[4,5-b]pyridine derivatives can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives have been known to affect various biochemical pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Result of Action

Imidazo[4,5-b]pyridine derivatives are known to possess antiviral, antimicrobial, and cytotoxic activities .

Propriétés

IUPAC Name |

7-chloro-6-nitro-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN4O2/c7-4-3(11(12)13)1-8-6-5(4)9-2-10-6/h1-2H,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLHAIMBBCKLIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C2C(=N1)N=CN2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)

![6-Bromothieno[3,2-b]pyridin-2-amine](/img/structure/B6307337.png)

![3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one](/img/structure/B6307355.png)

![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)